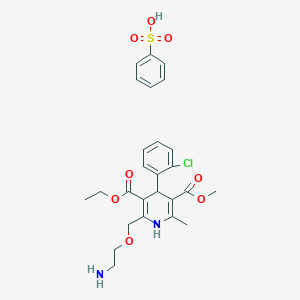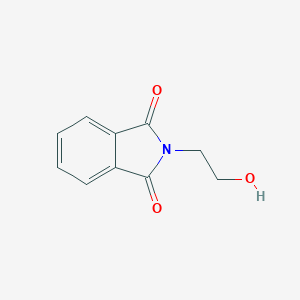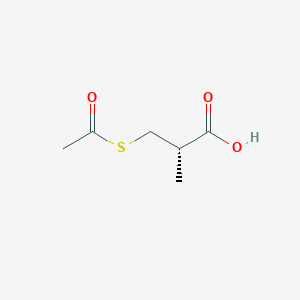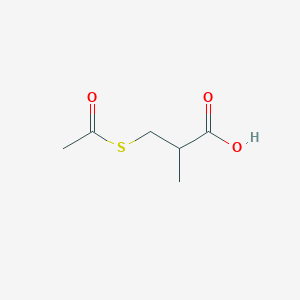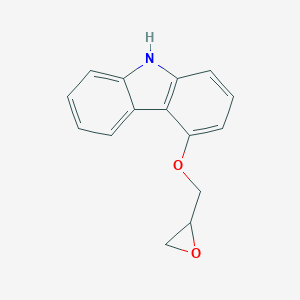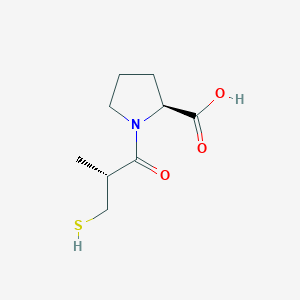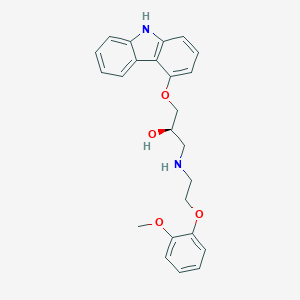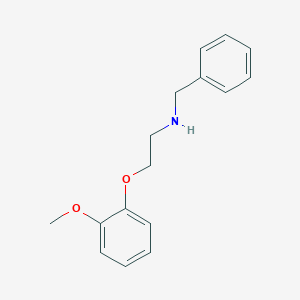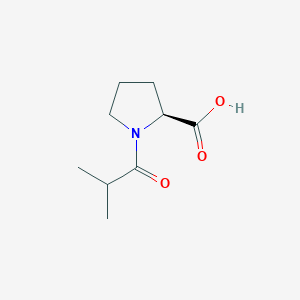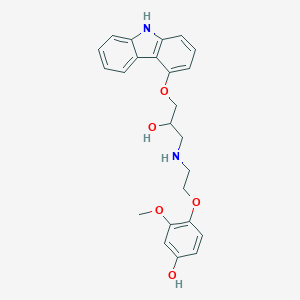
4-Hydroxycarvedilol
Descripción general
Descripción
4-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective β- and α1-adrenoreceptor blocker used for the treatment of hypertension and congestive heart failure . The drug is metabolized by CYP2D6 (to 4′-OH and 5′-OH), CYP2C9 (to O-desmethyl), CYP1A2 (to 8-OH) .
Synthesis Analysis
The metabolites 4′-hydroxycarvedilol and 5′-hydroxycarvedilol have been synthesized from commercially available vanillin and isovanillin, respectively . Carvedilol forms 1:2 drug/cyclodextrin complexes with the natural β-cyclodextrin (βCD). 2-Hydroxypropyl-βCD (HPβCD) and sulfobutylether βCD (SBEβCD) have been used as complexing agents in carvedilol buccal and sustained release tablets .Molecular Structure Analysis
The molecular formula of 4-Hydroxycarvedilol is C24H26N2O5 . It has a molecular weight of 422.474 Da .Chemical Reactions Analysis
Carvedilol is reported to function as a biological antioxidant via hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals . In both assays, carvedilol displayed negligible antioxidant activity, while the three metabolites all proved superior radical inhibitors to BHT, with radical-quenching abilities in the order 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol .Aplicaciones Científicas De Investigación
Cardiovascular Research
4’-Hydroxyphenyl Carvedilol is studied for its effects on the cardiovascular system, particularly in the context of heart failure and hypertension. It is a metabolite of carvedilol, a medication used to treat high blood pressure and heart failure .
Pharmacokinetic Studies
This compound is also used in pharmacokinetic studies to understand its behavior within the body, including its absorption, distribution, metabolism, and excretion .
Bioequivalence Studies
Researchers use 4’-Hydroxyphenyl Carvedilol in bioequivalence studies to compare the effects of different formulations of the same drug .
Mecanismo De Acción
Target of Action
4’-Hydroxyphenyl Carvedilol, also known as 4’-Hydroxycarvedilol or 4-Hydroxycarvedilol, is a metabolite of Carvedilol . It primarily targets the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .
Mode of Action
4’-Hydroxyphenyl Carvedilol acts as a β-adrenergic receptor antagonist . This means it binds to β-adrenergic receptors, blocking the binding of natural ligands such as adrenaline and noradrenaline. This blockage inhibits the activation of these receptors, leading to a decrease in heart rate and blood pressure .
Biochemical Pathways
The primary biochemical pathway involved in the action of 4’-Hydroxyphenyl Carvedilol is the adrenergic signaling pathway . By blocking β-adrenergic receptors, 4’-Hydroxyphenyl Carvedilol inhibits the downstream effects of adrenergic signaling, which include increased heart rate and contractility .
Pharmacokinetics
Result of Action
The primary result of 4’-Hydroxyphenyl Carvedilol’s action is a reduction in heart rate and blood pressure . This is due to its antagonistic effect on β-adrenergic receptors, which normally increase heart rate and contractility when activated . Additionally, 4’-Hydroxyphenyl Carvedilol has been found to inhibit the formation of DPPH radicals, indicating potential antioxidant activity .
Action Environment
The action of 4’-Hydroxyphenyl Carvedilol can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of Carvedilol, potentially impacting the drug’s efficacy . Additionally, factors such as diet, age, and co-administration with other drugs can also influence the pharmacokinetics and pharmacodynamics of 4’-Hydroxyphenyl Carvedilol .
Propiedades
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404402 | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarvedilol | |
CAS RN |
142227-49-4 | |
| Record name | 4-Hydroxycarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



